molecular formula C12H11BrN2O2 B12886586 N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-46-7

N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12886586
CAS No.: 61643-46-7
M. Wt: 295.13 g/mol
InChI Key: IJRCJTIJWQVUEU-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide is a chemical compound with a unique structure that includes a brominated aromatic ring and an isoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol. This intermediate is then subjected to further reactions to introduce the isoxazole ring and the carboxamide group. The reaction conditions often involve the use of catalysts such as iron powder for bromination and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Boron Tribromide (BBr3): Used for demethylation reactions.

    Palladium Catalysts: Used in coupling reactions.

    Acetic Anhydride: Used for acetylation reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and isoxazole moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-methylphenyl)acetamide
  • 5-Bromo-2-methylphenol
  • 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone

Uniqueness

N-(5-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxamide is unique due to its combination of a brominated aromatic ring and an isoxazole moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

CAS No.

61643-46-7

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

N-(5-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H11BrN2O2/c1-7-3-4-9(13)5-11(7)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16)

InChI Key

IJRCJTIJWQVUEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C2=C(ON=C2)C

Origin of Product

United States

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